molecular formula C17H19FN4 B5967971 N-(sec-butyl)-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine

N-(sec-butyl)-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No. B5967971
M. Wt: 298.36 g/mol
InChI Key: NXDJOEHPNDDMNN-UHFFFAOYSA-N
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Description

“N-(sec-butyl)-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine” is a complex organic compound. It contains a pyrazolo[1,5-a]pyrimidine core, which is a bicyclic system with a pyrazole ring fused with a pyrimidine ring . The molecule also contains a sec-butyl group, a 4-fluorophenyl group, and an amine group.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the various substituents. The exact synthetic route would depend on the available starting materials and the desired route of synthesis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the bicyclic pyrazolo[1,5-a]pyrimidine core, with the various substituents attached at the specified positions. The presence of the fluorophenyl group would likely introduce some degree of polarity to the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in the molecule. For instance, the amine group could potentially undergo reactions with acids, while the fluorophenyl group might be susceptible to nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the fluorophenyl group could increase its lipophilicity, potentially affecting its solubility and distribution in a biological system .

properties

IUPAC Name

N-butan-2-yl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN4/c1-4-11(2)20-16-9-12(3)21-17-15(10-19-22(16)17)13-5-7-14(18)8-6-13/h5-11,20H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXDJOEHPNDDMNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC1=CC(=NC2=C(C=NN12)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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